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Compound of Interest

Compound Name: Forosamine

Cat. No.: B098537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Forosamine, with the IUPAC name (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal, is an amino

sugar that constitutes a key structural component of various biologically active natural products,

most notably the spiramycin family of macrolide antibiotics. The precise elucidation of its

structure and spectroscopic properties is fundamental for the synthesis, modification, and

understanding of the mechanism of action of these therapeutic agents. This technical guide

provides a comprehensive overview of the available spectroscopic data for forosamine,

including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS), alongside

detailed experimental protocols.

Chemical Structure
IUPAC Name: (4S,5R)-4-(dimethylamino)-5-hydroxyhexanal[1] Molecular Formula:

C8H17NO2[1] Molecular Weight: 159.23 g/mol [1] Structure:
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Spectroscopic Data
Due to the limited availability of publicly accessible experimental spectra for forosamine, this

guide presents a combination of predicted and expected spectroscopic data based on its

known chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed experimental NMR data for forosamine is not readily found in publicly available

databases. Therefore, predicted ¹H and ¹³C NMR data are presented below to guide

researchers in the identification and characterization of this molecule. These predictions are

based on computational models and provide an expected range for chemical shifts.

Table 1: Predicted ¹H NMR Data for Forosamine
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Position
Predicted Chemical
Shift (ppm)

Multiplicity
Coupling Constant
(J Hz)

H1 (CHO) 9.7 - 9.8 t ~1.5

H2 2.4 - 2.6 m

H3 1.6 - 1.8 m

H4 2.8 - 3.0 m

H5 3.6 - 3.8 m

H6 (CH3) 1.1 - 1.2 d ~6.5

N(CH3)2 2.2 - 2.4 s

Table 2: Predicted ¹³C NMR Data for Forosamine

Position Predicted Chemical Shift (ppm)

C1 (CHO) 202 - 204

C2 45 - 47

C3 25 - 27

C4 65 - 67

C5 70 - 72

C6 (CH3) 18 - 20

N(CH3)2 40 - 42

Mass Spectrometry (MS)
The mass spectrum of forosamine is expected to show a molecular ion peak corresponding to

its molecular weight. The fragmentation pattern will be characteristic of its structure, involving

cleavages at the C-C bonds and loss of functional groups.

Table 3: Expected Mass Spectrometry Data for Forosamine
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m/z Interpretation

160.1338 [M+H]⁺ (Calculated for C8H18NO2⁺)

159.1259 [M]⁺ (Calculated for C8H17NO2)

142 [M-OH]⁺ or [M-NH3]⁺

114 [M-C2H5O]⁺

86
[C5H12N]⁺ (Fragment containing the

dimethylamino group)

71 [C4H7O]⁺

44 [C2H6N]⁺ (Dimethylaminomethyl cation)

Experimental Protocols
The following are generalized protocols for obtaining NMR and MS data for amino sugars like

forosamine. These should be adapted and optimized based on the specific instrumentation

and sample characteristics.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve 5-10 mg of purified forosamine in approximately 0.5-0.7 mL of a suitable

deuterated solvent (e.g., Deuterium Oxide (D₂O), Chloroform-d (CDCl₃), or Methanol-d₄

(CD₃OD)). The choice of solvent will depend on the sample's solubility and the desired

exchange of labile protons.

Add a small amount of a reference standard, such as Tetramethylsilane (TMS) or 3-

(Trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP), for chemical shift calibration.

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (for a 400 MHz spectrometer):

¹H NMR:
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Acquire the spectrum at a probe temperature of 298 K.

Use a standard pulse program for a one-dimensional proton spectrum.

Set the spectral width to approximately 12-16 ppm.

The acquisition time should be around 2-4 seconds with a relaxation delay of 1-5

seconds.

Accumulate a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-

noise ratio.

¹³C NMR:

Use a proton-decoupled pulse program.

Set the spectral width to approximately 220-250 ppm.

The acquisition time should be around 1-2 seconds with a relaxation delay of 2-5

seconds.

A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural

abundance of ¹³C.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum and perform baseline correction.

Calibrate the chemical shift scale using the reference standard.

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry Protocol
Sample Preparation:

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b098537?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a dilute solution of the purified forosamine (approximately 1 µg/mL to 1 ng/mL) in

a solvent compatible with the ionization source, such as methanol, acetonitrile, or a

mixture with water.

Acidify the solution with a small amount of formic acid or acetic acid for positive ion mode,

or make it basic with ammonium hydroxide for negative ion mode to enhance ionization.

Instrumentation and Analysis:

Ionization Method: Electrospray ionization (ESI) is a suitable method for a polar molecule

like forosamine.

Mass Analyzer: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or

Orbitrap, is recommended for accurate mass measurements.

Acquisition Mode: Acquire data in both full scan mode to determine the molecular ion and

in tandem MS (MS/MS) or fragmentation mode to obtain structural information.

Fragmentation: For MS/MS, select the molecular ion ([M+H]⁺ or [M-H]⁻) as the precursor

ion and apply collision-induced dissociation (CID) to generate fragment ions.

Data Analysis:

Determine the accurate mass of the molecular ion and use it to confirm the elemental

composition.

Analyze the fragmentation pattern in the MS/MS spectrum to elucidate the structure by

identifying characteristic neutral losses and fragment ions.

Workflow for Spectroscopic Analysis of Forosamine
The following diagram illustrates a general workflow for the isolation and spectroscopic

characterization of a natural product like forosamine.
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Caption: General workflow for the spectroscopic analysis of forosamine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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